Methyl 4-Chloropicolinate
Overview
Description
Methyl 4-Chloropicolinate (MCP) is a synthetic compound with many potential applications in scientific research. MCP is a small molecule that can be used in a variety of laboratory experiments, including biological assays, biochemical studies, and physiological studies. In addition, MCP can be used to synthesize other compounds, such as polymers and pharmaceuticals.
Scientific Research Applications
Herbicide Applications : It was found that related compounds like 4-chloro-2-methyl-phenoxyacetic acid show promising performance as selective weed-killers, potentially useful in agricultural applications (Blackman, 1945).
Synthesis of Anticonvulsant Agents : Enaminones derived from compounds similar to Methyl 4-Chloropicolinate, like methyl 4-[(p-bromophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate, have shown potential as safer alternatives for treating epilepsy (Scott et al., 1993).
Chemical Synthesis : A study demonstrated a feasible process for synthesizing 2-Amino-4-chloropyridine with 68.5% overall yield using this compound, confirming its structure and potential for large-scale production (Liao Jian-qiao, 2010).
Pharmacological Research : Research into dichlofop-methyl, a compound related to this compound, indicated its role as an auxin antagonist affecting root growth in plants, showing differences in its effects on various plant species (Shimabukuro et al., 1978).
Environmental Monitoring : A highly selective and sensitive method using HPLC for detecting chlorophenoxy acid herbicides in ground and drinking water was developed, showcasing the application in environmental monitoring (Wintersteiger et al., 1999).
Antibacterial Applications : New 4-chloropyridin-2-yl derivatives, synthesized from compounds similar to this compound, showed promising bacteriostatic and tuberculostatic activity (Bogdanowicz et al., 2009).
Agricultural Chemicals : Research on 4-chloroindoleacetic acid methyl ester, related to this compound, found its presence in immature seeds of various Lathyrus species, suggesting its role in plant development (Engvild et al., 1981).
Pesticide Drift Analysis : A study on chlorpyrifos-methyl, a pesticide related to this compound, showed its variable pesticide drift loads in surface water in citrus orchards, highlighting the environmental impact of such chemicals (Padovani & Capri, 2005).
Antimycobacterial Agents : Novel chloropicolinate amides and urea derivatives were synthesized and showed promising antimycobacterial activity with low cytotoxicity, presenting potential for future drug development (Konduri et al., 2021).
Soil Fumigation Alternatives : Methyl bromide, a related compound, was identified as an effective pre-plant soil fumigant, with ongoing research into developing and regulating alternatives (Duniway, 2002).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 4-chloropyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-11-7(10)6-4-5(8)2-3-9-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTENWIPSWAMPKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356253 | |
Record name | Methyl 4-Chloropicolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20356253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24484-93-3 | |
Record name | Methyl 4-Chloropicolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20356253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-chloropyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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